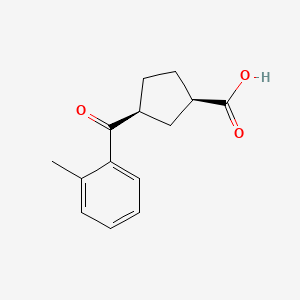
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties .
準備方法
The synthesis of cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
化学反応の分析
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
作用機序
The mechanism of action of cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
類似化合物との比較
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
trans-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: This isomer has a different spatial arrangement of atoms, leading to different chemical and biological properties.
3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid: This compound lacks the cis configuration, which can affect its reactivity and interactions with other molecules.
2-Methylbenzoyl derivatives: Other derivatives of 2-methylbenzoyl can have varying functional groups, leading to different applications and properties.
生物活性
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.31 g/mol
- Structure : The compound features a cyclopentane ring with a 2-methylbenzoyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Enzyme Modulation : It has been observed to interact with various enzymes, potentially modulating their activity, which is crucial for drug development .
The mechanism of action of this compound involves:
- Binding to Enzymatic Active Sites : The compound can bind to specific enzymes, altering their conformation and activity.
- Interference with Signaling Pathways : It may affect cellular signaling pathways, contributing to its anti-inflammatory and antimicrobial effects.
Synthesis Methods
Various synthesis methods have been explored for producing this compound, including:
- Condensation Reactions : Utilizing cyclopentanone derivatives and benzoyl chlorides under acidic conditions.
- Oxidative Reactions : Employing oxidizing agents to modify existing functional groups into the desired carboxylic acid structure.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages. This suggests its potential role in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₅H₁₈O₃ | Antimicrobial, Anti-inflammatory |
| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₅H₁₈O₃ | Antimicrobial |
| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₈O₃ | Limited studies |
特性
IUPAC Name |
(1R,3S)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-3-5-12(9)13(15)10-6-7-11(8-10)14(16)17/h2-5,10-11H,6-8H2,1H3,(H,16,17)/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXCWRNKUCYJO-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













